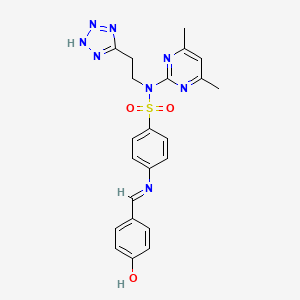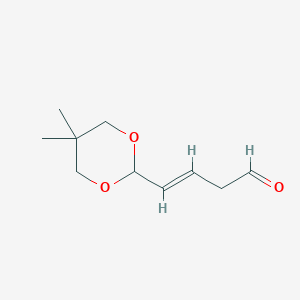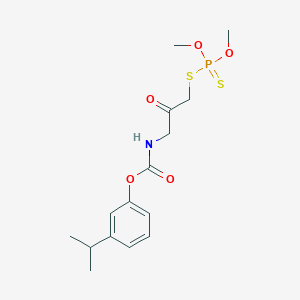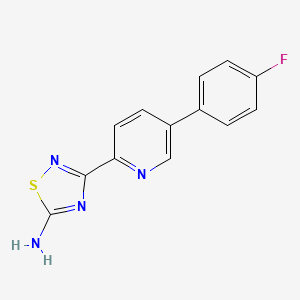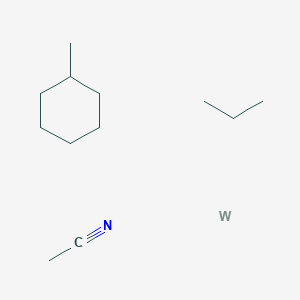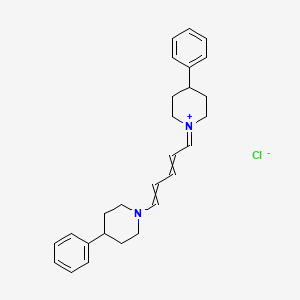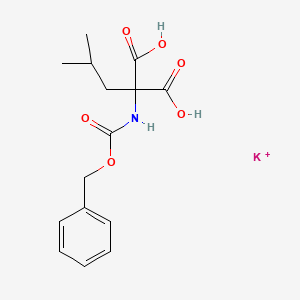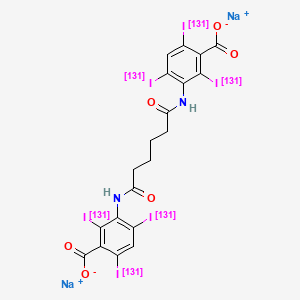
Iodipamide sodium I 131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodipamide sodium I 131 is a radiopharmaceutical compound used primarily in medical imaging and treatment. It combines iodipamide, a contrast agent, with iodine-131, a radioactive isotope of iodine. This compound is particularly useful in diagnostic imaging and therapeutic applications due to its ability to emit both gamma and beta radiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iodipamide sodium I 131 involves the synthesis of iodipamide followed by the incorporation of iodine-131. Iodipamide is synthesized through a series of chemical reactions involving the iodination of organic compounds. The reaction conditions typically include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis followed by radiolabeling with iodine-131. The process requires stringent quality control measures to ensure the purity and safety of the final product. The radiolabeling step involves the incorporation of iodine-131 into the iodipamide molecule, which is then purified and formulated for medical use.
Analyse Chemischer Reaktionen
Types of Reactions
Iodipamide sodium I 131 undergoes various chemical reactions, including:
Oxidation: The iodide component can be oxidized to iodine.
Reduction: Iodine can be reduced back to iodide.
Substitution: Halogen exchange reactions can occur, where iodine is substituted with other halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium thiosulfate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include iodide ions, iodine, and various halogenated organic compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Iodipamide sodium I 131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeling agent in various chemical studies to trace the movement of iodine atoms in chemical reactions.
Biology: Employed in biological research to study the uptake and metabolism of iodine in living organisms.
Medicine: Widely used in diagnostic imaging, particularly in thyroid scans, to detect abnormalities in thyroid function. It is also used in the treatment of thyroid cancer and hyperthyroidism.
Industry: Utilized in industrial applications for quality control and tracing the movement of iodine in various processes.
Wirkmechanismus
The mechanism of action of iodipamide sodium I 131 involves the emission of gamma and beta radiation. The gamma radiation is used for imaging purposes, allowing for the visualization of the compound’s distribution in the body. The beta radiation, on the other hand, has therapeutic effects, particularly in the treatment of thyroid cancer. The iodine-131 component is taken up by the thyroid gland, where it emits radiation that destroys cancerous cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodine-123: Another radioactive isotope of iodine used primarily for diagnostic imaging due to its lower radiation dose compared to iodine-131.
Iodipamide: A non-radioactive contrast agent used in cholangiography and cholecystography.
Sodium iodide I 131: A simpler form of iodine-131 used in the treatment of thyroid disorders.
Uniqueness
Iodipamide sodium I 131 is unique due to its combination of a contrast agent with a radioactive isotope, allowing it to be used both for diagnostic imaging and therapeutic purposes. Its ability to emit both gamma and beta radiation makes it versatile in medical applications, providing both imaging and treatment capabilities.
Eigenschaften
CAS-Nummer |
24360-85-8 |
|---|---|
Molekularformel |
C20H12I6N2Na2O6 |
Molekulargewicht |
1207.7 g/mol |
IUPAC-Name |
disodium;3-[[6-[3-carboxylato-2,4,6-tris(131I)(iodanyl)anilino]-6-oxohexanoyl]amino]-2,4,6-tris(131I)(iodanyl)benzoate |
InChI |
InChI=1S/C20H14I6N2O6.2Na/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;;/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);;/q;2*+1/p-2/i21+4,22+4,23+4,24+4,25+4,26+4;; |
InChI-Schlüssel |
SIZXNBZGPPPFHM-LXMFZCOTSA-L |
Isomerische SMILES |
C1=C(C(=C(C(=C1[131I])NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2[131I])C(=O)[O-])[131I])[131I])[131I])C(=O)[O-])[131I].[Na+].[Na+] |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


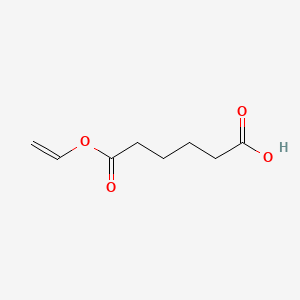
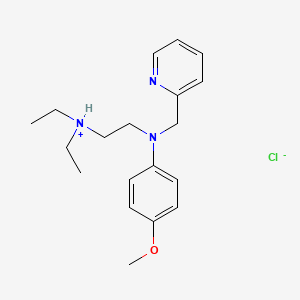
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
